(R)-1-Benzyl 2-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
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Overview
Description
®-1-benzyl 2-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of benzyl and tert-butyl groups attached to the nitrogen and carbon atoms of the pyrrolidine ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-benzyl 2-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced through alkylation reactions. Benzylation can be achieved using benzyl halides in the presence of a base, while tert-butylation can be performed using tert-butyl halides under similar conditions.
Oxidation and Esterification: The final step involves the oxidation of the pyrrolidine ring to introduce the oxo group, followed by esterification to form the dicarboxylate ester.
Industrial Production Methods
Industrial production of ®-1-benzyl 2-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
®-1-benzyl 2-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
®-1-benzyl 2-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and chiral compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-benzyl 2-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and tert-butyl groups play a crucial role in determining the compound’s binding affinity and specificity. The pyrrolidine ring structure allows for interactions with various biological pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring instead of a pyrrolidine ring, resulting in different reactivity and applications.
Uniqueness
®-1-benzyl 2-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific combination of benzyl and tert-butyl groups attached to the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H21NO5 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-O-benzyl 2-O-tert-butyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H21NO5/c1-17(2,3)23-15(20)13-9-10-14(19)18(13)16(21)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1 |
InChI Key |
VLWCTEHZKXFOHR-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCC(=O)N1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)N1C(=O)OCC2=CC=CC=C2 |
sequence |
X |
Origin of Product |
United States |
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